molecular formula C10H16N2O3 B3103645 4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid CAS No. 144690-04-0

4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid

Cat. No.: B3103645
CAS No.: 144690-04-0
M. Wt: 212.25 g/mol
InChI Key: FREDNUVVPQMYKQ-UHFFFAOYSA-N
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Description

IUPAC Name: 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid
Molecular Formula: C₁₀H₁₆N₂O₃
Molecular Weight: 212.25 g/mol
Structure: The compound features a 1H-imidazole core substituted at the 4-position with a 2-hydroxypropan-2-yl group (a tertiary alcohol) and at the 2-position with a propyl chain. The 5-position is occupied by a carboxylic acid group.

Properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-5-6-11-7(9(13)14)8(12-6)10(2,3)15/h15H,4-5H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREDNUVVPQMYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(C)(C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid (CAS No. 144690-04-0) is an imidazole derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is a key intermediate in the synthesis of Olmesartan, a medication used for treating hypertension, which highlights its relevance in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and findings.

  • Molecular Formula : C10H16N2O3
  • Molecular Weight : 212.25 g/mol
  • IUPAC Name : 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid
  • Purity : 95%

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Its structure allows it to function as a selective modulator in certain pathways, particularly those involving imidazole derivatives, which are known for their diverse pharmacological effects.

Biological Activities

Synthesis and Evaluation

Research has focused on synthesizing this compound efficiently due to its role as an intermediate in drug development. A notable synthesis method involves the reaction of ethyl oxalate and ethyl chloroacetate, yielding high-purity products suitable for further pharmacological evaluation .

Antitumor Activity

In studies evaluating related imidazole compounds, significant antiproliferative activity was observed against various cancer cell lines. For example, one study reported IC50 values (the concentration required to inhibit cell growth by 50%) indicating potent activity against melanoma and prostate cancer cell lines . While direct data on the specific compound is sparse, its structural similarities suggest potential efficacy.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (nM)Reference
4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acidAntihypertensive (as Olmesartan precursor)N/A
Related Imidazole DerivativeAntitumor (melanoma)15.7
Imidazole ThioacetanilidesAnti-inflammatory, AntioxidantN/A

Scientific Research Applications

Impurity in Olmesartan Medoxomil Production

4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid is primarily recognized as an impurity in the synthesis of Olmesartan Medoxomil, a medication used to treat high blood pressure. Understanding and controlling impurities during the synthesis process is crucial for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies emphasize the need for thorough characterization of impurities to mitigate potential health risks .

Potential Therapeutic Uses

Research indicates that compounds similar to 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid may possess biological activity that could be harnessed for therapeutic purposes. For instance, imidazole derivatives have been studied for their antimicrobial and antifungal properties, suggesting that this compound could be explored further in drug development .

Enzyme Inhibition Studies

Studies have shown that imidazole derivatives can act as enzyme inhibitors, providing a pathway for developing new drugs targeting specific enzymes involved in disease processes. This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in enzyme inhibition assays .

Biocompatibility Assessments

Given its chemical structure, there is potential for exploring the biocompatibility of 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid in biomedical applications, such as drug delivery systems or biomaterials. Understanding its interaction with biological systems is essential for evaluating its safety and efficacy in medical applications .

Case Study 1: Impurity Profiling in Olmesartan Synthesis

A study conducted on the synthesis of Olmesartan Medoxomil highlighted the significance of identifying and quantifying impurities such as 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid. The research employed advanced chromatographic techniques to ensure compliance with regulatory standards, demonstrating the importance of impurity management in pharmaceutical manufacturing .

Another study focused on evaluating the antimicrobial properties of imidazole derivatives, including those related to 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid. The results indicated promising activity against various pathogens, suggesting potential therapeutic applications that warrant further exploration .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Polar due to the carboxylic acid and hydroxyl groups, enhancing water solubility compared to non-polar analogs .
  • Synthesis: Synthesized from ethyl ester precursors via TMS-Cl-mediated esterification in ethanol, followed by hydrazine hydrate treatment to yield hydrazide derivatives (e.g., compound 224 in ) .
  • Pharmaceutical Relevance : Serves as a critical intermediate in the synthesis of olmesartan acid, the active metabolite of the antihypertensive drug olmesartan medoxomil .

Comparison with Structurally Similar Compounds

Olmesartan Acid

IUPAC Name : 1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid
Molecular Formula : C₂₄H₂₆N₆O₃
Molecular Weight : 446.21 g/mol
Key Differences :

  • Structural Modifications : Incorporates a biphenyl-tetrazole moiety at the 1-position of the imidazole ring, absent in the target compound.
  • Functional Impact :
    • The tetrazole group (pKa ~4.9) enhances acidity, improving bioavailability and angiotensin II receptor (AT₁) binding affinity .
    • The biphenyl group contributes to lipophilicity, aiding membrane penetration .
  • Pharmacological Role: Directly acts as a non-peptide AT₁ receptor antagonist, lowering blood pressure .

4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic Acid

Molecular Formula : C₂₅H₂₈N₆O₂
Key Differences :

  • Substituent : Replaces the hydroxypropan-2-yl group with an ethyl chain at the 4-position.
  • The ethyl group may increase steric hindrance, altering receptor interaction dynamics compared to olmesartan acid .

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid

Molecular Formula : C₁₀H₈N₂O₃
Key Differences :

  • Core Structure : Pyrazole ring instead of imidazole.
  • Functional Groups : A 4-hydroxyphenyl substituent replaces the propyl and hydroxypropan-2-yl groups.
  • Applications : Acts as a phosphodiesterase IV inhibitor (IC₅₀ = ~10 nM), highlighting divergent pharmacological targets compared to imidazole-based antihypertensives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role
4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid C₁₀H₁₆N₂O₃ 212.25 2-hydroxypropan-2-yl, propyl, carboxylic acid Intermediate for olmesartan synthesis
Olmesartan Acid C₂₄H₂₆N₆O₃ 446.21 Biphenyl-tetrazole, hydroxypropan-2-yl AT₁ receptor antagonist
4-Ethyl-2-propyl derivative (CAS 139964-19-5) C₂₅H₂₈N₆O₂ 456.54 Ethyl, biphenyl-tetrazole Potential antihypertensive candidate
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid C₁₀H₈N₂O₃ 204.19 4-hydroxyphenyl, pyrazole core Phosphodiesterase IV inhibitor

Research Findings and Functional Insights

  • Hydrogen Bonding : The hydroxypropan-2-yl group in the target compound facilitates hydrogen bonding, critical for crystallinity and solubility .
  • Receptor Binding: Olmesartan acid’s tetrazole and biphenyl groups are essential for high-affinity AT₁ receptor binding, achieving subnanomolar potency .
  • Synthetic Utility : The target compound’s ethyl ester derivative (CAS 144689-93-0) is a precursor for hydrazide formation, enabling further functionalization .
  • Stability : Storage at 2–8°C under dry conditions is recommended for the target compound, reflecting sensitivity to hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid, and how can reaction efficiency be optimized?

  • Answer: The compound is typically synthesized via reflux condensation of intermediates such as 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Optimization strategies include adjusting reaction time (3–5 hours), temperature (reflux conditions), and catalyst-to-substrate ratios. Kinetic studies and Design of Experiments (DoE) can systematically identify optimal parameters for yield improvement .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Answer: High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., hydroxyl and carboxylic acid moieties) . Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) validate molecular structure. Pharmacopeial methods recommend using hyphenated techniques like LC-MS for impurity profiling .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields during scale-up?

  • Answer: Contradictions often arise from non-linear scaling of reaction parameters (e.g., heat transfer inefficiencies or mixing heterogeneity). Computational fluid dynamics (CFD) simulations and small-scale DoE studies can model large-scale conditions. For example, maintaining consistent stirring rates and temperature gradients during reflux improves reproducibility .

Q. What advanced strategies are used to identify and quantify process-related impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives?

  • Answer: Impurity profiling involves spiking studies with reference standards (e.g., 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid) and LC-MS/MS for structural elucidation . Quantitative NMR (qNMR) or tandem mass spectrometry ensures accurate quantification at trace levels (<0.1% w/w).

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Answer: Stability studies under ICH guidelines (25°C/60% RH) reveal hydrolysis of the imidazole ring as the primary degradation pathway. Accelerated testing (40°C/75% RH) combined with LC-UV/Vis and MS/MS identifies degradation products. Lyophilization or storage in inert atmospheres (N₂) minimizes moisture-induced degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid
Reactant of Route 2
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid

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